molecular formula C19H23NO2 B4418885 4-(4-tert-butylphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

4-(4-tert-butylphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Cat. No. B4418885
M. Wt: 297.4 g/mol
InChI Key: DQIFQVVECCGUSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-tert-butylphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione, commonly known as TQD, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TQD is a member of the quinoline family of compounds, which have been extensively studied for their biological and medicinal properties.

Scientific Research Applications

TQD has been shown to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Several studies have reported that TQD can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. TQD has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, TQD has been reported to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of TQD is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer growth and progression. TQD has been shown to inhibit the activity of several enzymes involved in cancer cell proliferation, including DNA topoisomerase II, which is essential for DNA replication and cell division. TQD has also been reported to modulate the expression of various genes involved in cancer progression, including those involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
TQD has been shown to have several biochemical and physiological effects, including antioxidant and anti-inflammatory properties. TQD has been reported to scavenge free radicals and inhibit the production of reactive oxygen species, which can cause cellular damage and contribute to the development of various diseases. TQD has also been shown to inhibit the production of inflammatory cytokines, which are involved in the development of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

TQD has several advantages for lab experiments, including its relatively simple synthesis method and its wide range of biological activities. However, TQD also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of TQD. One area of research is the development of TQD derivatives with improved pharmacological properties, such as increased solubility and reduced toxicity. Another area of research is the investigation of the mechanism of action of TQD and its derivatives, which could lead to the development of more effective cancer therapies. Finally, the potential use of TQD in the treatment of neurodegenerative diseases warrants further investigation.

properties

IUPAC Name

4-(4-tert-butylphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-19(2,3)13-9-7-12(8-10-13)14-11-17(22)20-15-5-4-6-16(21)18(14)15/h7-10,14H,4-6,11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQIFQVVECCGUSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2CC(=O)NC3=C2C(=O)CCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-tert-butylphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
Reactant of Route 2
4-(4-tert-butylphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
Reactant of Route 3
4-(4-tert-butylphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
Reactant of Route 4
Reactant of Route 4
4-(4-tert-butylphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
Reactant of Route 5
4-(4-tert-butylphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
Reactant of Route 6
4-(4-tert-butylphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

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